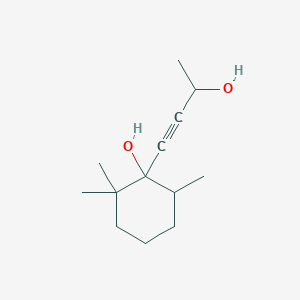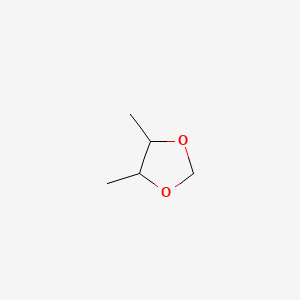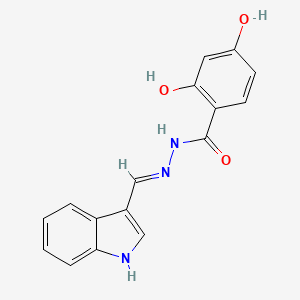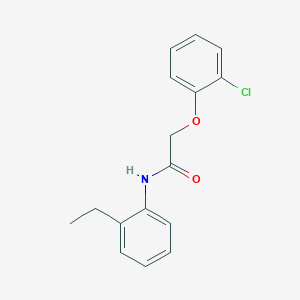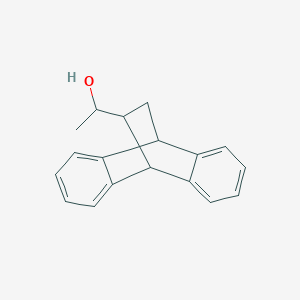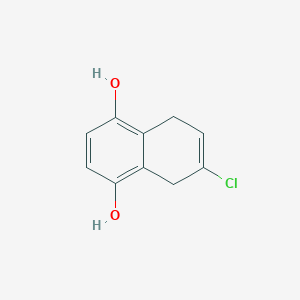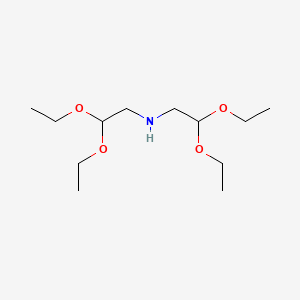
(2E)-2-(3,4-dimethoxybenzylidene)-N-phenylhydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone: is an organic compound with the molecular formula C16H17N3O3. It is a derivative of benzaldehyde and semicarbazone, characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring and a phenyl group attached to the semicarbazone moiety .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group of the benzaldehyde moiety, converting it to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents and to understand the mechanisms of action of related compounds .
Industry: In the industrial sector, 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties .
作用机制
The mechanism of action of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The methoxy groups and the semicarbazone moiety play crucial roles in its binding to target molecules, leading to the observed biological effects .
相似化合物的比较
3,4-Dimethoxybenzaldehyde: Lacks the semicarbazone moiety but shares the methoxy-substituted benzaldehyde structure.
N-Phenylsemicarbazide: Contains the semicarbazone moiety but lacks the benzaldehyde structure.
4-Methoxybenzaldehyde N-phenylsemicarbazone: Similar structure but with only one methoxy group at the 4 position.
Uniqueness: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of both methoxy groups and the semicarbazone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC 名称 |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-9-8-12(10-15(14)22-2)11-17-19-16(20)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,18,19,20)/b17-11+ |
InChI 键 |
YGXDPUBMVLBQID-GZTJUZNOSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


